molecular formula C27H26ClIN6O3S B10916839 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

Cat. No.: B10916839
M. Wt: 677.0 g/mol
InChI Key: LYBGNJZBMHYNJJ-XAZZYMPDSA-N
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Description

N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the phenyl and anilino groups: These groups can be introduced via substitution reactions.

    Formation of the methylene bridge: This step involves the condensation of the aldehyde or ketone with the appropriate amine.

    Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the azomethine group.

    Substitution: Halogen atoms such as chlorine and iodine can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE shares similarities with other hydrazide derivatives and triazole-containing compounds.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and a triazole ring makes it unique.

    Its diverse applications in various scientific fields highlight its versatility.

Properties

Molecular Formula

C27H26ClIN6O3S

Molecular Weight

677.0 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C27H26ClIN6O3S/c1-16-11-19(29)9-10-22(16)30-15-24-32-34-27(35(24)20-7-5-4-6-8-20)39-17(2)26(37)33-31-14-18-12-21(28)25(36)23(13-18)38-3/h4-14,17,30,36H,15H2,1-3H3,(H,33,37)/b31-14+

InChI Key

LYBGNJZBMHYNJJ-XAZZYMPDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC(=C(C(=C4)Cl)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC(=C(C(=C4)Cl)O)OC

Origin of Product

United States

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